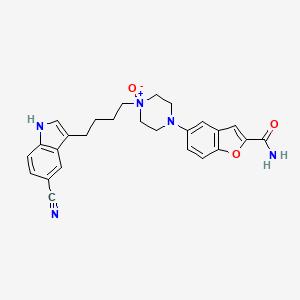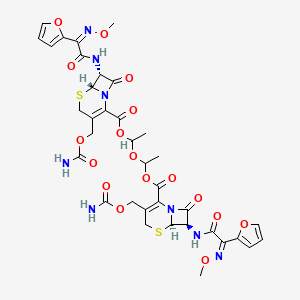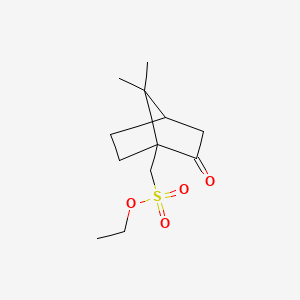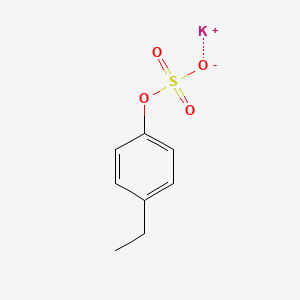
Vilazodone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is identified by the Unique Ingredient Identifier (UNII) TZ89YM3FX8, which is assigned by the Food and Drug Administration (FDA) for regulatory purposes . This compound is a derivative of Vilazodone, a medication primarily used to treat major depressive disorder.
Preparation Methods
The synthesis of Vilazodone N-oxide involves several steps, starting from the parent compound Vilazodone. The oxidation of Vilazodone to form this compound can be achieved using various oxidizing agents under controlled conditions. Industrial production methods for this compound are not widely documented, but typically involve large-scale chemical synthesis techniques that ensure high yield and purity.
Chemical Reactions Analysis
Vilazodone N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized products.
Reduction: Reduction reactions can revert this compound back to Vilazodone.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vilazodone N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying oxidation reactions. In biology, it serves as a tool for investigating the metabolic pathways of Vilazodone. In medicine, research focuses on its potential therapeutic effects and its role as a metabolite of Vilazodone, contributing to the overall pharmacological profile of the parent drug.
Mechanism of Action
The mechanism of action of Vilazodone N-oxide is closely related to that of Vilazodone. It acts on the serotonin receptors in the brain, particularly the serotonin 1A receptor, and inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing serotonergic neurotransmission. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Vilazodone N-oxide is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Vilazodone: The parent compound, used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure.
Fluoxetine: A widely used antidepressant with a similar mechanism of action but different molecular composition.
This compound stands out due to its role as a metabolite of Vilazodone and its potential unique effects on serotonin receptors.
Properties
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-4-oxidopiperazin-4-ium-1-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-10-31(33)11-8-30(9-12-31)21-5-7-24-20(14-21)15-25(34-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPFIBBZGAEFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC3=C(C=C2)OC(=C3)C(=O)N)(CCCCC4=CNC5=C4C=C(C=C5)C#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622425-52-8 |
Source


|
| Record name | Vilazodone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622425528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VILAZODONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ89YM3FX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/new.no-structure.jpg)
![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)






![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)

